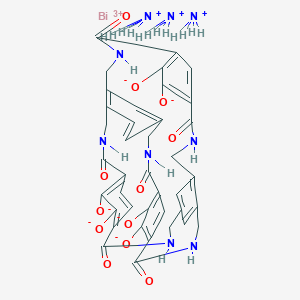
Hexalactam-bismuth
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexalactam-bismuth is a coordination compound that features bismuth(III) ions coordinated with tricatechol hexalactam ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tricatechol hexalactam-bismuth(III) complex typically involves the reaction of bismuth(III) salts with tricatechol hexalactam ligands under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete coordination of the ligands to the bismuth(III) ions.
Industrial Production Methods: Industrial production of tricatechol this compound(III) complex may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Hexalactam-bismuth can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the complex into reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the tricatechol hexalactam ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bismuth complexes, while reduction can produce reduced bismuth species.
科学的研究の応用
Hexalactam-bismuth has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given the known antimicrobial properties of bismuth compounds.
Industry: The complex is investigated for its use in industrial processes, such as in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of tricatechol hexalactam-bismuth(III) complex involves its interaction with molecular targets through coordination chemistry. The bismuth(III) ions can interact with various biological molecules, potentially disrupting their normal function. The pathways involved may include inhibition of enzyme activity or interference with cellular processes.
類似化合物との比較
Bismuth Subsalicylate: Known for its use in medicine as an antacid and anti-diarrheal agent.
Bismuth Citrate: Used in various pharmaceutical formulations.
Bismuth Nitrate: Employed in chemical synthesis and as a reagent in analytical chemistry.
Uniqueness: Hexalactam-bismuth is unique due to its specific ligand structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
特性
CAS番号 |
130343-57-6 |
|---|---|
分子式 |
C42H42BiN9O12 |
分子量 |
1073.8 g/mol |
IUPAC名 |
triazanium;bismuth;6,11,22,27,34,39-hexaoxo-5,12,21,28,33,40-hexazaheptacyclo[15.14.10.27,10.223,26.235,38.13,30.014,19]octatetraconta-1,3(44),7,9,14(19),15,17,23,25,30,35,37,42,45,47-pentadecaene-8,9,24,25,36,37-hexolate |
InChI |
InChI=1S/C42H36N6O12.Bi.3H3N/c49-31-25-3-4-26(32(31)50)38(56)44-14-20-9-21-11-22(10-20)16-46-40(58)28-6-8-30(36(54)34(28)52)42(60)48-18-24-12-19(13-43-37(25)55)1-2-23(24)17-47-41(59)29-7-5-27(33(51)35(29)53)39(57)45-15-21;;;;/h1-12,49-54H,13-18H2,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,48,60);;3*1H3/q;+3;;;/p-3 |
InChIキー |
AWEPWLHYWOLXOP-UHFFFAOYSA-K |
SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3] |
正規SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3] |
Key on ui other cas no. |
130343-57-6 |
同義語 |
hexalactam-bismuth tricatechol hexalactam-bismuth(III) complex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















